3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
3-(4-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKZLNPDTVCQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
- Reaction Conditions: The reaction between 4-chloroaniline and 1,1,1-trifluoroacetone is typically carried out in an organic solvent such as ethanol, methanol, or acetonitrile.
- Catalysts: Acid or base catalysts may be used to facilitate the nucleophilic addition.
- Temperature: Mild heating (e.g., 40–80°C) is often applied to improve reaction rates.
- Purification: The product is purified by crystallization or chromatographic techniques to obtain high purity.
Industrial Production Methods
- Batch or Continuous Flow: Large-scale synthesis may employ batch reactors or continuous flow systems with precise control over temperature, pH, and reactant feed rates.
- Automation: Automated reactors ensure reproducibility and safety.
- Purification: Techniques such as distillation, recrystallization, or chromatography are used to isolate the compound with desired purity.
- Yield Optimization: Reaction parameters are optimized to maximize yield and minimize by-products.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents facilitate nucleophilic attack |
| Temperature | 40–80°C | Mild heating accelerates reaction |
| Catalyst | Acid (e.g., HCl) or Base (e.g., NaOH) | Catalysts improve reaction kinetics |
| Reaction Time | 2–12 hours | Depends on scale and conditions |
| Purification | Crystallization, Chromatography | Ensures product purity |
Research Findings and Variations
- The reaction of 4-chlorobenzylamine with trifluoropropan-2-one analogs yields the target compound with high selectivity.
- Variations in the substitution pattern on the phenyl ring or modifications of the trifluoromethyl ketone can lead to analogs with different biological activities.
- Studies indicate that controlling the pH and temperature is critical to prevent side reactions such as over-oxidation or polymerization.
- The hydrochloride salt form of the compound is commonly prepared to improve stability and handling.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Addition | 4-Chlorophenyl amine + trifluoropropan-2-one | 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol |
| Oxidation | Potassium permanganate, Chromium trioxide | Corresponding ketones or aldehydes |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Amines or alcohol derivatives |
| Substitution | Hydroxide or alkoxide nucleophiles | Substituted chlorophenyl derivatives |
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Amination | Reaction of 4-chloroaniline with trifluoroacetone | Simple, high selectivity | Requires careful control of conditions |
| Catalyzed Addition | Use of acid/base catalysts to enhance reaction | Faster reaction rates | Catalyst removal needed |
| Industrial Batch | Large-scale batch reactors with controlled parameters | Scalable, reproducible | Requires optimization for scale-up |
| Continuous Flow | Automated continuous synthesis | High efficiency, consistent quality | Initial setup complexity |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Molecular Comparison
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-ethylphenyl analog, which introduces electron-donating properties .
- Bulk and Solubility : The benzyloxy group in 3-(4-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol adds steric bulk, likely reducing aqueous solubility but enhancing lipid membrane penetration .
Pharmacological and Industrial Relevance
- Complex Derivative (C₂₄H₂₁ClF₇N₃O₃) : The pyrimidinyl and tetrafluoroethoxybenzyl groups indicate possible use in kinase inhibition or antiviral research due to enhanced binding affinity .
- Discontinued Analogs: Compounds like 3-{[2-(4-chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol were discontinued by suppliers, possibly due to synthesis challenges or toxicity .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s simpler structure (vs. the C₂₄H₂₁ClF₇N₃O₃ derivative) may favor scalable synthesis .
- Fluorine Impact : Trifluoromethyl groups improve metabolic stability and bioavailability across all analogs .
- Supplier Trends : Higher supplier numbers for the ethylphenyl analog (5 suppliers) suggest greater industrial demand .
Biological Activity
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, also known as a trifluorinated compound, has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 239.62 g/mol
- CAS Number : 1339635-40-3
The compound features a trifluoropropanol moiety which is significant in modulating its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that compounds with trifluoromethyl groups often exhibit unique pharmacological properties due to their electron-withdrawing nature. This can influence enzyme interactions and receptor binding affinity. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with various biological targets including:
- Enzymes : Potential inhibition of key metabolic enzymes.
- Receptors : Modulation of neurotransmitter receptors which may affect CNS activity.
Antiparasitic Activity
A notable area of research involves the compound's potential use against parasitic infections. Studies have indicated that similar trifluorinated compounds can exhibit activity against Trypanosoma brucei and other protozoan parasites. The mechanism may involve disruption of microtubule dynamics or inhibition of critical metabolic pathways in the parasites.
| Compound | Target Parasite | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Trypanosoma brucei | TBD | Ongoing Research |
| Triazolopyrimidine Analog | Trypanosoma brucei | <10 | Monti et al., 2022 |
CNS Activity
Given the structural characteristics of this compound, it is also being evaluated for central nervous system (CNS) activity. Compounds with similar structures have shown promise as neuroprotective agents or in the treatment of neurodegenerative diseases.
Study on Antiparasitic Effects
In a recent study focusing on microtubule-stabilizing agents for treating human African trypanosomiasis, several compounds were screened for their efficacy against T. brucei. While specific data on this compound is limited, preliminary results suggest that modifications to the trifluoropropanol structure can enhance antiparasitic activity significantly.
Neuropharmacological Assessment
Another study assessed the neuropharmacological profile of related compounds. It was found that certain trifluorinated derivatives could cross the blood-brain barrier and exert neuroprotective effects through modulation of neurotransmitter systems. This opens avenues for further research into this compound's potential applications in treating CNS disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
